BenchChemオンラインストアへようこそ!

4-bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Halogen SAR

This 4-bromo benzenesulfonamide serves as an essential matched-pair comparator for SAR studies of carbonic anhydrase isoforms. The 4-Br substituent (π=0.86, α=3.05 ų) confers 21% higher lipophilicity and 40% greater polarizability vs. the 4-Cl analog, enabling deconvolution of passive permeability from intrinsic target affinity. Use in fluorescent thermal shift assays to quantify isoform-specific Kd shifts, or co-crystallization studies to probe σ-hole halogen-bonding geometries inaccessible to chloro derivatives. Ideal for CA IX, CA XII, and AChE inhibitor campaigns where halogen choice critically impacts selectivity and cellular potency.

Molecular Formula C17H17BrN2O3S
Molecular Weight 409.3
CAS No. 954712-90-4
Cat. No. B2947938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
CAS954712-90-4
Molecular FormulaC17H17BrN2O3S
Molecular Weight409.3
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H17BrN2O3S/c18-14-6-8-16(9-7-14)24(22,23)19-11-13-10-17(21)20(12-13)15-4-2-1-3-5-15/h1-9,13,19H,10-12H2
InChIKeyFWRWLGSUXFOZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 22 mg / 41 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954712-90-4): Procurement-Relevant Structural and Target-Class Overview


4-Bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954712-90-4) is a para-brominated benzenesulfonamide derivative featuring a 5-oxo-1-phenylpyrrolidin-3-ylmethyl substituent at the sulfonamide nitrogen . The compound belongs to the broader class of pyrrolidine- and pyrrolidinone-bearing benzenesulfonamides, a scaffold extensively explored for human carbonic anhydrase (hCA) inhibition and acetylcholinesterase (AChE) modulation [1][2]. The 4-bromo substituent on the phenyl ring confers distinct electronic (σp = 0.23) and lipophilic (π = 0.86) properties compared to the more commonly studied 4-chloro or 4-methyl analogs, making this compound a valuable comparator for structure–activity relationship (SAR) studies within halogenated sulfonamide series [3].

Why 4-Bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide Cannot Be Interchanged with Generic Pyrrolidine-Benzenesulfonamide Analogs


Within the pyrrolidine-benzenesulfonamide series, halogen identity and substitution position profoundly modulate target affinity, isoform selectivity, and physicochemical properties. The 4-bromo substituent alters both the electronic environment of the sulfonamide zinc-binding group and the lipophilicity-driven membrane partitioning, directly impacting carbonic anhydrase isoform selectivity profiles [1]. In a systematic study of halogenated benzenesulfonamides, chloro substitution at the meta position of 2,6-dimethylbenzenesulfonamide derivatives increased affinity to CA VII and CA XIII by up to 500-fold compared to the unsubstituted parent, while having negligible effect on CA I [1]. This demonstrates that even subtle halogen variations within the same core scaffold produce non-linear, isoform-specific affinity shifts that cannot be predicted by simple potency extrapolation. Generic substitution with a 4-chloro, 4-fluoro, or 4-methyl analog without experimental validation risks losing target engagement at the isoform of interest, compromising experimental reproducibility in biochemical and cell-based assays [2].

Quantitative Differentiation Evidence for 4-Bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide Against Closest Analogs


Carbonic Anhydrase Isoform Binding Affinity: Brominated vs. Chlorinated Pyrrolidinone-Benzenesulfonamide Series

In the systematic evaluation of pyrrolidinone-bearing halogenated benzenesulfonamides against twelve catalytically active human carbonic anhydrase (hCA) isoforms, the intrinsic binding affinity (Kd) of halogen-substituted analogs was determined using fluorescent thermal shift assay (FTSA) [1]. While the 4-bromo analog's exact Kd values are reported within the full dataset of this study, the class-level trend demonstrates that para-halogen substitution on the benzenesulfonamide ring produces isoform-dependent affinity modulation. Specifically, a chloro substituent at the meta position of 2,6-dimethylbenzenesulfonamide derivatives increased binding affinity to CA VII and CA XIII by up to 500-fold relative to the non-halogenated parent, yet showed no significant effect on CA I [1]. The 4-bromo substituent (σp = 0.23; π = 0.86) exhibits comparable Hammett electronic effects but greater lipophilicity than the 4-chloro analog (σp = 0.23; π = 0.71), predicting differential membrane partitioning and potentially altered isoform selectivity profiles, particularly for membrane-associated isoforms CA IV, CA IX, CA XII, and CA XIV [2]. These quantitative halogen-dependent affinity shifts confirm that brominated analogs cannot be substituted with chlorinated or methylated congeners without empirical validation of isoform-specific target engagement.

Carbonic anhydrase inhibition Isoform selectivity Halogen SAR

Acetylcholinesterase (AChE) Inhibitory Potential: Pyrrolidine-Benzenesulfonamide Series Benchmarking

A parallel study of multi-functionalized pyrrolidine-benzenesulfonamides evaluated AChE inhibitory activity, reporting that compounds within this scaffold class achieve Ki values in the low nanomolar range against human AChE [1]. Specifically, compounds 6a and 6b in the series demonstrated Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, compared to the reference inhibitor tacrine [1]. While the 4-bromo-substituted analog (CAS 954712-90-4) was not the primary focus of this study, the 4-bromo group has been noted in related sulfonamide AChE inhibitor literature to potentially enhance binding interactions via halogen bonding with backbone carbonyls in the enzyme active site [2]. The bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and greater polarizability may facilitate halogen-bonding interactions that are absent in the 4-chloro or 4-methyl analogs, providing a structural rationale for differential AChE engagement that requires compound-specific validation. Procurement of the 4-bromo analog is therefore justified for SAR studies aiming to probe halogen-bonding contributions to AChE inhibition within the pyrrolidine-benzenesulfonamide chemotype.

Acetylcholinesterase inhibition Pyrrolidine-benzenesulfonamide Neurodegeneration research

Physicochemical Differentiation: Lipophilicity and Permeability Profile of 4-Bromo vs. 4-Methyl and 4-Chloro Analogs

The 4-bromo substituent confers a calculated logP increase relative to the 4-chloro and 4-methyl analogs, directly impacting passive membrane permeability and non-specific protein binding [1]. Based on the Hansch substituent constant system, the π value for bromine (0.86) exceeds that for chlorine (0.71) by 0.15 log units and methyl (0.56) by 0.30 log units [1]. This translates to a predicted ~1.4-fold increase in octanol-water partition coefficient relative to the 4-chloro analog and a ~2-fold increase relative to the 4-methyl analog. For cell-based assays targeting intracellular carbonic anhydrase isoforms (e.g., CA II, CA VII) or membrane-associated isoforms (CA IX, CA XII), this lipophilicity differential may result in measurably different intracellular exposure and apparent potency that is compound-specific rather than class-general [2]. Furthermore, the electron-withdrawing character of bromine (σp = 0.23) is identical to chlorine but contrasts with the electron-donating methyl group (σp = -0.17), producing distinct electronic effects on the sulfonamide NH acidity (pKa) and zinc-binding affinity that directly modulate CA inhibition potency independent of lipophilicity [2]. These quantifiable physicochemical differences establish that the 4-bromo analog occupies a distinct property space that cannot be replicated by simply scaling data from chloro or methyl congeners.

Lipophilicity Membrane permeability ADME prediction

Optimal Research and Procurement Scenarios for 4-Bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide


Halogen-Dependent Carbonic Anhydrase Isoform Selectivity Profiling

This compound is suited for head-to-head SAR studies comparing brominated vs. chlorinated benzenesulfonamides across the panel of twelve catalytically active human CA isoforms. The fluorescent thermal shift assay protocol described by Vaškevičienė et al. (2019) provides a standardized, quantitative framework for directly measuring isoform-specific Kd shifts attributable to the bromine substituent [1]. Researchers investigating CA IX or CA XII as anticancer targets, or CA VII as a neurological target, can use the 4-bromo analog to test whether the larger bromine atom (VDW radius 1.85 Å) enhances or diminishes affinity at specific isoform active sites relative to the 4-chloro comparator, informing rational inhibitor design [1][2].

Halogen-Bonding Contribution Analysis in AChE Inhibitor Design

For medicinal chemistry campaigns targeting acetylcholinesterase, the 4-bromo compound serves as a probe for halogen-bonding interactions with backbone carbonyl groups in the enzyme active site. The 40% greater polarizability of bromine vs. chlorine (3.05 vs. 2.18 ų) enables experimental interrogation of σ-hole bonding contributions to inhibitor potency and residence time [1]. Co-crystallization or molecular docking studies with the 4-bromo analog can reveal halogen-bonding geometries that are sterically or electronically inaccessible to 4-chloro or 4-methyl derivatives, providing structural insights that inform scaffold optimization [2].

Membrane Permeability and Intracellular Target Engagement Comparator Studies

The 4-bromo analog, with its 21% higher calculated lipophilicity (π = 0.86) compared to the 4-chloro congener (π = 0.71), is a valuable matched-pair tool for dissecting the contribution of passive permeability to apparent cellular potency [1]. In parallel cell-based assays measuring inhibition of intracellular CA isoforms (e.g., CA II or CA VII), any divergence in IC50 between the 4-bromo and 4-chloro analogs can be attributed to differential membrane partitioning rather than intrinsic target affinity differences, provided that biochemical Kd values are also measured. This paired analysis enables accurate deconvolution of permeability-driven vs. affinity-driven SAR [2].

Quote Request

Request a Quote for 4-bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.